4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Overview
Description
4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a compound that features a pyridine ring fused with an imidazole ring, with a trifluoromethoxy group attached to the phenyl moiety. This compound is notable for its unique properties imparted by the trifluoromethoxy group, which includes increased lipophilicity and metabolic stability.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as theretinoid-related orphan receptor γt (RORγt) and P2X7 receptors . These receptors play crucial roles in immune response and neurological functions.
Mode of Action
It’s known that the compound can participate in various chemical reactions, including addition reactions and cross-coupling reactions. The presence of the trifluoromethoxy group influences the reactivity and selectivity of these reactions.
Biochemical Pathways
Pharmacokinetics
Similar compounds have been found to have high oral bioavailability .
Result of Action
Similar compounds have been found to suppress t helper 17 (th17) responses, including il-17 and ifn-γ production .
Action Environment
Similar compounds have been found to show potent inotropic activity and have been studied for their crystal structures, providing insights into the molecular conformation, intermolecular interactions, and hydrogen bonding in these compounds.
Preparation Methods
The synthesis of 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the introduction of a trifluoromethoxy group to a phenyl ring within a pyridine framework. The synthetic routes may vary, but common methods include cyclocondensation or addition reactions. For industrial production, the process may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions due to the presence of the imidazole and pyridine rings.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions, which are facilitated by the trifluoromethoxy group. .
Substitution Reactions: The trifluoromethoxy group can influence the reactivity and selectivity of substitution reactions, leading to the formation of more complex structures.
Scientific Research Applications
4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Crystal Structure Analysis: Studies on its crystal structure provide insights into molecular conformation, intermolecular interactions, and hydrogen bonding.
Biological Activity: Derivatives of this compound have been evaluated for antimicrobial and anticancer activities.
Cardiotonic Drug Research: The structure-activity relationships of arylimidazopyridines in cardiotonic drugs have been explored, showing potent inotropic activity.
P2X7 Receptor Antagonists: Research has identified potent P2X7 antagonists among tetrahydro-imidazo[4,5-c]pyridine derivatives, which could have therapeutic potential.
Comparison with Similar Compounds
4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can be compared with other similar compounds such as:
2-phenylimidazo[4,5-c]pyridines: These compounds also exhibit potent inotropic activity and have been studied for their cardiotonic properties.
Trifluoromethylbenzenes: These compounds contain a trifluoromethyl group attached to a benzene ring and share similar properties such as increased lipophilicity and metabolic stability.
Trifluoromethyl ethers: These compounds have unique properties due to the presence of the trifluoromethyl group and are used in various chemical reactions.
Properties
IUPAC Name |
4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c14-13(15,16)20-10-4-2-1-3-8(10)11-12-9(5-6-17-11)18-7-19-12/h1-4,7,11,17H,5-6H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXJDKJXHXHBBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC=CC=C3OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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